molecular formula C28H34N6O9 B1665793 Butalbital, aspirin and caffeine CAS No. 51005-25-5

Butalbital, aspirin and caffeine

货号: B1665793
CAS 编号: 51005-25-5
分子量: 598.6 g/mol
InChI 键: YTPUIQCGRWDPTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product has been discontinued (DEA controlled substance). Aspirin mixture with Butalbital and Caffeine is combination drug of butalbital, caffeine and aspirin.

科学研究应用

Pharmacological Properties

  • Butalbital : A barbiturate that functions as a sedative, it helps reduce anxiety and induces relaxation. Its muscle relaxant properties are beneficial in alleviating tension associated with headaches.
  • Aspirin : An anti-inflammatory analgesic belonging to the salicylate class, aspirin is effective in pain relief and reducing inflammation. It works by inhibiting cyclooxygenase enzymes, which play a crucial role in pain signaling.
  • Caffeine : A central nervous system stimulant, caffeine enhances the analgesic effects of aspirin and butalbital. It also improves the absorption of these medications, contributing to their efficacy.

Clinical Applications

The primary indication for butalbital, aspirin, and caffeine is the relief of tension-type headaches. This combination has been shown to be effective in various clinical settings:

  • Tension Headaches : Clinical studies have demonstrated that this combination significantly alleviates headache pain compared to placebo and individual components. A factorial design study indicated that each component contributes to the overall efficacy in treating headache symptoms such as pain and muscle contraction in the neck and shoulders .
  • Migraine Treatment : While not primarily indicated for migraines, caffeine's vasoconstrictive properties can provide additional relief when combined with analgesics like aspirin .

Efficacy Studies

Several studies have assessed the effectiveness of butalbital, aspirin, and caffeine:

  • Double-Blind Placebo-Controlled Trials : These trials confirmed that the combination outperformed placebo in relieving tension headaches. The efficacy was attributed to the synergistic effect of its components .
  • Comparison with Other Analgesics : In a study comparing an aspirin-codeine-butalbital-caffeine combination with acetaminophen-codeine, the former provided superior analgesia for post-operative pain relief after dental surgery .

Case Studies

  • Chronic Headache Management : One documented case involved a patient with chronic tension headaches who experienced significant relief after switching to a regimen including butalbital, aspirin, and caffeine from less effective treatments. The patient's headache frequency decreased markedly over several months .
  • Withdrawal Management : Another case highlighted a patient undergoing detoxification from butalbital due to dependency issues. The management included gradual tapering of the drug while monitoring withdrawal symptoms such as nausea and anxiety .

Safety and Side Effects

While effective, this combination is not without risks:

  • Addiction Potential : Butalbital can be habit-forming; thus, long-term use is discouraged. Patients are advised to use the smallest effective dose for the shortest duration necessary .
  • Side Effects : Common adverse effects include drowsiness, dizziness, gastrointestinal disturbances (e.g., nausea), and potential allergic reactions in sensitive individuals . Serious side effects such as Stevens-Johnson syndrome have been reported but are rare .

属性

CAS 编号

51005-25-5

分子式

C28H34N6O9

分子量

598.6 g/mol

IUPAC 名称

2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3

InChI 键

YTPUIQCGRWDPTM-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

规范 SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

aspirin - butalbital - caffeine
aspirin, butalbital and caffeine drug combination
aspirin, butalbital, caffeine drug combination
Dolomo
Fiorinal

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butalbital, aspirin and caffeine
Reactant of Route 2
Reactant of Route 2
Butalbital, aspirin and caffeine
Reactant of Route 3
Reactant of Route 3
Butalbital, aspirin and caffeine
Reactant of Route 4
Reactant of Route 4
Butalbital, aspirin and caffeine
Reactant of Route 5
Reactant of Route 5
Butalbital, aspirin and caffeine
Reactant of Route 6
Reactant of Route 6
Butalbital, aspirin and caffeine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。